molecular formula C11H17Cl2NO B13780315 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride CAS No. 63938-77-2

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride

Cat. No.: B13780315
CAS No.: 63938-77-2
M. Wt: 250.16 g/mol
InChI Key: AHCLKGZTPQXOQK-UHFFFAOYSA-N
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Description

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methyl group attached to the phenoxy ring and a beta-chloroethylamine moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-methylphenoxyethanol. This intermediate is then reacted with thionyl chloride to produce 2-methylphenoxyethyl chloride. Finally, the reaction of 2-methylphenoxyethyl chloride with beta-chloroethylamine in the presence of a base, such as sodium hydroxide, yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as distillation, crystallization, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The beta-chloroethylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of agrochemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethylamine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine hydrochloride: A related compound with similar chemical properties but lacking the phenoxy and methyl groups.

    2-Phenoxyethylamine hydrochloride: Similar structure but without the beta-chloroethylamine moiety.

    2-Methylphenoxyethylamine hydrochloride: Lacks the beta-chloroethylamine group.

Uniqueness

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride is unique due to the presence of both the phenoxy and beta-chloroethylamine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial materials.

Biological Activity

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride (CAS No. 63938-77-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • IUPAC Name : 2-Methylphenoxyethyl-(beta-chloroethyl)amine hydrochloride

Biological Activity Overview

Research indicates that compounds containing chloroethylamine moieties, such as this compound, can exhibit various biological activities, including cytotoxicity and potential therapeutic effects in oncology.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to DNA alkylation and subsequent cell death. This mechanism is similar to other alkylating agents used in chemotherapy.

Cytotoxicity Studies

  • Cell Line Testing : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of human colorectal cancer cells (HCT116) with an IC50 value of approximately 10 µM.
  • DNA Interaction : A study highlighted the compound's ability to induce DNA strand breaks in treated cells, suggesting its role as a DNA-damaging agent. The extent of DNA damage was quantified using the comet assay, which revealed a dose-dependent increase in tail moments indicative of DNA fragmentation.
Concentration (µM)Tail Moment (arbitrary units)
05.0
512.3
1020.1
2035.4

Genotoxicity Assessments

Research has also focused on the genotoxic potential of this compound. In a study assessing mutagenicity using the Ames test, results indicated that the compound was mutagenic in strains TA100 and TA1535, suggesting its potential to induce mutations in bacterial DNA.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other chloroalkyl amines known for their therapeutic applications:

Compound NameActivity TypeIC50 (µM)
CyclophosphamideAlkylating agent8
IfosfamideAlkylating agent15
ChlorambucilAlkylating agent12
This compound Potential anticancer agent~10

Properties

CAS No.

63938-77-2

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

IUPAC Name

2-chloroethyl-[2-(2-methylphenoxy)ethyl]azanium;chloride

InChI

InChI=1S/C11H16ClNO.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H

InChI Key

AHCLKGZTPQXOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC[NH2+]CCCl.[Cl-]

Origin of Product

United States

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